molecular formula C11H8F3N3O4 B2771824 5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 937601-49-5

5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2771824
M. Wt: 303.197
InChI Key: AIBJHPLDHYYNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of 1,2-allenic ketones with aminopyrazoles under extremely mild conditions without using any catalyst or promoter . The reactions showed excellent regio-selectivity with all the allenic ketone substrates .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are varied. They can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Condensed Pyrazoles

    Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. Cyclization of these synthons produced different condensed pyrazoles (Arbačiauskienė et al., 2011).

  • Transformation of Pyrimidine Ring

    A study demonstrated the transformation of 2-ethoxycarbonylmethyl-1,4,6-trimethylpyrimidinium iodide into pyrazolo[1,5-a]pyrimidine derivatives, showcasing a novel rearrangement of 1,2-dialkylpyrimidinium salts (Danagulyan et al., 2006).

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    A study discussed the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the tunability of alkylation based on carboxy function (Drev et al., 2014).

Potential Biological Applications

  • Antitumor Activities

    Some novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Holla et al., 2006).

  • In Vitro Cytotoxic Activity

    Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and investigated for cytotoxicity against various human cancer cell lines, indicating potential as anti-tumor agents (Hassan et al., 2015).

properties

IUPAC Name

5-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(20)6-3-7(11(12,13)14)17-8(15-6)4-5(16-17)9(18)19/h3-4H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJHPLDHYYNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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